
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound with a complex structure that includes a bromomethyl group, a methoxyphenyl group, and a methylpyrazole core
Preparation Methods
The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the bromomethyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of brominating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include brominating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and methoxyphenyl derivatives These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(3-methoxyphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-9-10(7-13)8-15(14-9)11-4-3-5-12(6-11)16-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
XFSIZRHGOFPKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CBr)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)

![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)




![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)


